molecular formula C7H6O7 B1453286 Chelidonic acid monohydrate CAS No. 6003-94-7

Chelidonic acid monohydrate

Cat. No.: B1453286
CAS No.: 6003-94-7
M. Wt: 202.12 g/mol
InChI Key: KJZJAKSEIQOKAK-UHFFFAOYSA-N
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Description

Chelidonic acid monohydrate, also known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a γ-pyrone compound . It is reported as a constituent of the rhizome of Chelidonium majus L . It has many pharmacological effects, such as mild analgesic and antimicrobial effects .


Synthesis Analysis

Chelidonic acid can be prepared in two steps from diethyl oxalate and acetone . In addition, it is suitable for use in a homogeneous preparation of native dihydrodipicolinate synthase from pea .


Molecular Structure Analysis

The molecular structure of chelidonic acid, a 2,6-dicarboxylic derivative of γ-pyrone (4PN), was verified in silico using density functional theory (DFT-B3LYP) combined with large correlation-consistent basis sets . Special attention has been paid to C = O and C = C bonds variations .


Chemical Reactions Analysis

The entire structure of mono methanol solvate of chelidonic acid is held together in the crystal by H-bonds and significantly weaker, long-range intermolecular interactions .


Physical and Chemical Properties Analysis

Thermodynamics of the protonation of chelidonic acid was studied using potentiometry and calorimetry in 0.1 mol·L −1 NaClO4 solution at 298 K under standard pressure . There are three successive protonation steps. The protonation constants of each step (log 10K) are calculated as 10.74 ± 0.01, 3.22 ± 0.02, and 1.63 ± 0.03 .

Scientific Research Applications

Biosynthesis and Molecular Structure

  • Biosynthetic Pathway : Chelidonic acid's biosynthesis was examined in Leucojum aestivum cell cultures, highlighting a pathway involving phosphoenolpyruvate and a pentose phosphate leading to chelidonic acid formation. This study aids in understanding the metabolic pathways and potential applications in biotechnology and plant science (Shen et al., 2001).
  • Molecular Structure Studies : Investigations into chelidonic acid's molecular structure, including its coordination with copper and water in a complex, provide insights into its chemical properties and potential applications in materials science (Fainerman-Melnikova et al., 2006).

Pharmacological Effects and Potential Therapies

  • Anti-inflammatory and Immunomodulatory Effects : Chelidonic acid exhibited significant anti-inflammatory effects by inhibiting IL-6 production and blocking NF-κB and caspase-1 in mast cells, suggesting potential applications in treating inflammatory diseases (Shin et al., 2011).
  • Antidepressant-Like Effects : A study demonstrated that chelidonic acid could evoke an antidepressant-like effect in mice, indicating its potential application in depression treatment. This effect was associated with up-regulation of brain-derived neurotrophic factor and changes in neurotransmitter levels (Jeong et al., 2016).

Chemical Properties and Applications

  • Vibrational Structure Analysis : Research on chelidonic acid's vibrational structure using IR absorption and Raman spectroscopy provided detailed insights into its intra- and inter-molecular hydrogen bonding, crucial for understanding its chemical behavior and potential applications in chemistry (Malaganvi et al., 2019).
  • Electrochemical Characteristics : Studies on the electrochemical characteristics of chelidonic acid and its metal complexes offer potential applications in electrochemistry and material sciences, particularly in developing novel electrodes and sensors (Jadreško et al., 2017).

Therapeutic Potential and Applications

  • Osteogenic Properties : Investigations into chelidonic acid's osteogenic effects highlighted its potential in developing treatments for diseases related to the musculoskeletal system. The compound showed promise in stimulating bone formation and regeneration (Miroshnichenko et al., 2022).
  • Effect on Allergic Reactions : Chelidonic acid showed effectiveness in reducing allergic reactions, including decreasing nasal rubs and IgE levels in mice. This suggests its potential use in allergy treatments (Oh et al., 2011).

Mechanism of Action

Target of Action

Chelidonic acid monohydrate, also known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a biogenic dicarboxylic acid . It has been found to effectively coordinate with many metal ions . The primary targets of this compound are therefore these metal ions, which play crucial roles in various biochemical processes within the body.

Mode of Action

The interaction of this compound with its targets involves the formation of coordination complexes. This is facilitated by the compound’s ability to donate protons, a property that is fundamental to understanding biochemical processes . The protonation of this compound involves three successive steps . The order of successive protonation sites is the pyridine-N, pyridinol-OH, and carboxylate oxygen atom .

Biochemical Pathways

It is known that the compound’s coordination complexes have wide applications in many fields, including biochemistry and medical chemistry . For example, gallium (III) complexes with this compound have been tested for their cytotoxicity effect and anti-proliferative activity on human breast cancer cells .

Pharmacokinetics

The compound’s protonation property is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity . These properties can significantly impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and pathways involved. For instance, in the case of its interaction with gallium (III), the resulting complex has demonstrated cytotoxicity effect and anti-proliferative activity on human breast cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s protonation steps are mainly driven by entropy . The first two protonation steps are exothermic, while the last step is endothermic . These steps could be influenced by environmental conditions such as temperature and pressure.

Safety and Hazards

Chelidonic acid monohydrate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Chelidonic acid monohydrate plays a significant role in biochemical reactions. It has been shown to interact with various enzymes, proteins, and other biomolecules. One notable interaction is with glutamate decarboxylase, where this compound acts as an inhibitor . This inhibition can affect the synthesis of gamma-aminobutyric acid, a crucial neurotransmitter. Additionally, this compound forms complexes with metal ions, such as gallium (III) and vanadium (V), which have been studied for their cytotoxic and anti-proliferative activities .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with glutamate decarboxylase can lead to altered gamma-aminobutyric acid levels, impacting neurotransmission and cellular communication . Furthermore, this compound has shown potential in modulating inflammatory responses, making it a candidate for treating conditions like intestinal inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. By inhibiting glutamate decarboxylase, this compound reduces the production of gamma-aminobutyric acid, thereby influencing neurotransmission . Additionally, the compound’s ability to form complexes with metal ions can lead to enzyme inhibition or activation, depending on the specific metal ion involved . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can influence cellular processes . Long-term exposure to this compound has been associated with sustained modulation of inflammatory responses and neurotransmission .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential, such as reducing hyperglycemia and hyperlipidemia in diabetic models . At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and altered metabolic functions . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, its inhibition of glutamate decarboxylase affects the gamma-aminobutyric acid synthesis pathway . Additionally, this compound’s interaction with metal ions can impact other metabolic pathways, depending on the specific metal ion involved .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s ability to form complexes with metal ions also affects its transport and distribution, as these complexes can be taken up by cells through specific transport mechanisms .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For instance, its interaction with glutamate decarboxylase occurs in the cytoplasm, affecting gamma-aminobutyric acid synthesis . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Properties

IUPAC Name

4-oxopyran-2,6-dicarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O6.H2O/c8-3-1-4(6(9)10)13-5(2-3)7(11)12;/h1-2H,(H,9,10)(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZJAKSEIQOKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=CC1=O)C(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6003-94-7
Record name Chelidonic Acid Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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